molecular formula C12H16OS B14465256 2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one CAS No. 71479-10-2

2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one

Cat. No.: B14465256
CAS No.: 71479-10-2
M. Wt: 208.32 g/mol
InChI Key: XVDIHPRNDXBSBY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of 2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate carbonyl compounds under specific reaction conditions . Industrial production methods often utilize catalytic processes to enhance the yield and purity of the compound. The reaction conditions typically involve the use of solvents like ethanol or ether and may require heating or the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, they may inhibit the activity of certain kinases or modulate the function of ion channels, resulting in anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one can be compared with other thiophene derivatives such as 2,5-Dimethylthiophene and 3,5-Dimethyl-2-(methylthio)thiophene . While these compounds share a common thiophene core, their unique substituents confer different chemical and biological properties. For instance, 2,5-Dimethylthiophene is known for its use in organic electronics, while 3,5-Dimethyl-2-(methylthio)thiophene has applications in medicinal chemistry. The uniqueness of this compound lies in its specific structural features, which may offer distinct advantages in certain applications.

Properties

CAS No.

71479-10-2

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

2,2-dimethyl-5-thiophen-2-ylhex-4-en-3-one

InChI

InChI=1S/C12H16OS/c1-9(10-6-5-7-14-10)8-11(13)12(2,3)4/h5-8H,1-4H3

InChI Key

XVDIHPRNDXBSBY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C(C)(C)C)C1=CC=CS1

Origin of Product

United States

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